molecular formula C10H10FNO B1350977 N-Cyclopropyl 4-fluorobenzamide CAS No. 88229-16-7

N-Cyclopropyl 4-fluorobenzamide

Cat. No.: B1350977
CAS No.: 88229-16-7
M. Wt: 179.19 g/mol
InChI Key: YPSPTZQFKWMPDX-UHFFFAOYSA-N
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Description

N-Cyclopropyl 4-fluorobenzamide is a chemical compound with the molecular formula C10H10FNO and a molecular weight of 179.19 g/mol It is characterized by the presence of a cyclopropyl group attached to the nitrogen atom of a 4-fluorobenzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Cyclopropyl 4-fluorobenzamide can be synthesized through the reaction of 4-fluorobenzoic acid chloride with cyclopropylamine in the presence of a base such as triethylamine. The reaction is typically carried out in an anhydrous solvent like dichloromethane at low temperatures (0°C) and then allowed to proceed at room temperature for several hours . The reaction mixture is then washed with aqueous sodium bicarbonate, water, and brine, followed by drying over sodium sulfate. The product is obtained by crystallization from an ethyl acetate-hexane mixture .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Cyclopropyl 4-fluorobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom on the benzene ring can be substituted by other nucleophiles under appropriate conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines or thiols can be used in the presence of a base.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be employed.

    Oxidation and Reduction: Common oxidizing agents (e.g., potassium permanganate) and reducing agents (e.g., lithium aluminum hydride) may be used.

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used.

    Hydrolysis: 4-fluorobenzoic acid and cyclopropylamine.

    Oxidation and Reduction: Specific products depend on the reagents and conditions used.

Scientific Research Applications

N-Cyclopropyl 4-fluorobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Cyclopropyl 4-fluorobenzamide involves its interaction with specific molecular targets, although detailed pathways are not extensively studied. The presence of the cyclopropyl and fluorobenzamide groups suggests potential interactions with enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    N-Cyclopropylbenzamide: Lacks the fluorine atom, which may affect its reactivity and biological activity.

    4-Fluorobenzamide: Lacks the cyclopropyl group, which may influence its chemical properties and interactions.

Uniqueness

N-Cyclopropyl 4-fluorobenzamide is unique due to the combination of the cyclopropyl and fluorobenzamide groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-cyclopropyl-4-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO/c11-8-3-1-7(2-4-8)10(13)12-9-5-6-9/h1-4,9H,5-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPSPTZQFKWMPDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70399175
Record name N-cyclopropyl-4-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70399175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88229-16-7
Record name N-cyclopropyl-4-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70399175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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